7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
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Overview
Description
7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a useful research compound. Its molecular formula is C15H13N3O3 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored the synthesis of similar compounds, such as pyrido[3,4-d]pyrimidin-4(3H)-ones and pyrimidine-2,4(1H,3H)-diones, from various precursors like aminopyridine-4-carboxylic acids and amines, demonstrating the chemical reactivity and potential modifications of this class of compounds (Gelling & Wibberley, 1969).
Chemical Properties and Reactions : Studies have also investigated the properties and reactions of similar oxazine-diones, such as their electrochemical reduction, photo-induced oxidation of amines, and fluorescence quenching, which could hint at potential applications in chemical synthesis and photoreactive materials (Nitta et al., 2005).
Potential Biological Activity
Serine Protease Inhibition : Compounds like 1,3-oxazino[4,5-b]indole-2,4-(1H,9H)-diones and related structures have been synthesized and found to inhibit human leukocyte elastase and chymotrypsin, indicating potential therapeutic applications in diseases related to protease activity (Player et al., 1994).
Antioxidant Properties : Some derivatives of pyrimido[4,5-d]pyrimidine, which share a structural resemblance, have been synthesized and tested for their antioxidant properties, suggesting a potential avenue for developing novel antioxidants (Cahyana et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of action
Pyrimidine derivatives can inhibit these enzymes, disrupting their normal function and leading to changes in cellular processes .
Biochemical pathways
The affected pathways would likely involve DNA synthesis and cellular metabolism, given the typical targets of pyrimidine compounds .
Result of action
The molecular and cellular effects of “7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” would depend on its specific targets and mode of action. In general, inhibition of enzymes involved in DNA synthesis can disrupt cell division and growth .
Properties
IUPAC Name |
7-phenyl-1-propylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDOXAQGEXTYOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608752 |
Source
|
Record name | 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-59-3 |
Source
|
Record name | 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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